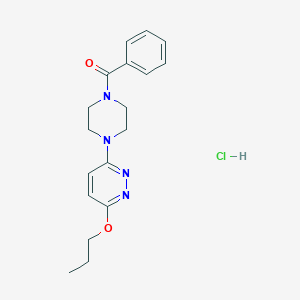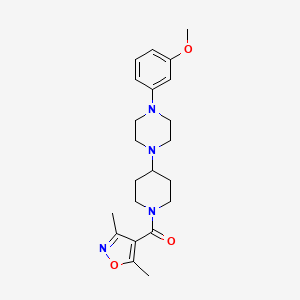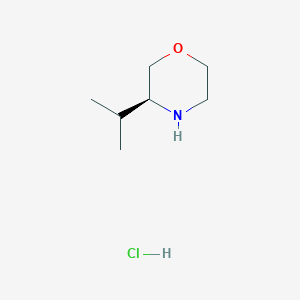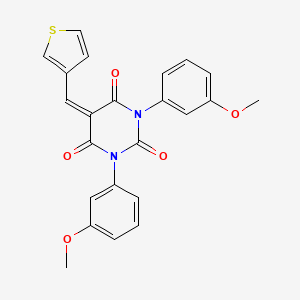
Phenyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride, also known as PPOP, is a compound with potential applications in various fields of research and industry. It is a derivative of phenyl (piperazin-1-yl)methanone, which has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), a therapeutic target for many pathologies, including neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies .
Applications De Recherche Scientifique
Analytical Chemistry Applications
- Gas Chromatographic Determination : Pyrazon, a related pyridazinone compound, has been analyzed using gas chromatography for determining its content in technical products, highlighting a methodological approach that can be adapted for similar compounds like Phenyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride for purity and quantitative analysis in formulations (Výboh, Michálek, Šustek, & Bátora, 1974).
Pharmacological Research
- Calcium Channel Blocker : A related compound, HYP-10, which is a T-type calcium channel blocker, has shown promise as a nociceptive and inflammatory pain reliever as well as an analgesic in rat models. This suggests that Phenyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride could have potential applications in pain management research (Noh, Kim, Kam, Choo, Lee, & Kang, 2011).
Organic Synthesis and Medicinal Chemistry
Synthesis of Analgesic and Anti-inflammatory Agents : Mannich bases of arylpyridazinones have been synthesized and examined for their analgesic and anti-inflammatory activities. This indicates a potential for Phenyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride to serve as a precursor or intermediate in the development of new pharmaceuticals (Gökçe, Bakir, Şahin, Kuepeli, & Yeşilada, 2005).
Histamine H3 Receptor Antagonists : Phenyl(piperazin-1-yl)methanones have been preclinically characterized as histamine H3 receptor antagonists, leading to the discovery of compounds with optimal duration of action for wake-promoting activity. This underlines the potential of Phenyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride in the development of treatments for disorders related to wakefulness (Letavic et al., 2015).
Mécanisme D'action
Target of Action
Similar compounds, such as phenyl(piperazin-1-yl)methanone derivatives, have been identified as inhibitors of monoacylglycerol lipase (magl) . MAGL is an enzyme that plays a key role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), and it is involved in many pathologies, including neurodegenerative diseases, cancer, and chronic pain .
Mode of Action
Based on the action of similar compounds, it may act as a reversible inhibitor of its target enzyme, magl The inhibition of MAGL leads to an increase in the levels of 2-AG, an endocannabinoid that has various physiological roles, including modulation of pain, inflammation, and neuroprotection .
Biochemical Pathways
The compound likely affects the endocannabinoid system, specifically the biochemical pathway involving the enzyme MAGL and the endocannabinoid 2-AG . By inhibiting MAGL, the compound prevents the breakdown of 2-AG, leading to increased levels of this endocannabinoid. This can result in enhanced activation of cannabinoid receptors and modulation of various physiological processes.
Result of Action
The result of the compound’s action would likely be an increase in the levels of 2-AG, leading to enhanced activation of cannabinoid receptors . This could have various effects at the molecular and cellular level, depending on the specific physiological processes modulated by these receptors. For example, it could potentially lead to reduced pain and inflammation, neuroprotection, and inhibition of cancer cell proliferation .
Propriétés
IUPAC Name |
phenyl-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2.ClH/c1-2-14-24-17-9-8-16(19-20-17)21-10-12-22(13-11-21)18(23)15-6-4-3-5-7-15;/h3-9H,2,10-14H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNPQZPDBGKNNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6,6-Dimethyl-2-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-azaspiro[3.3]heptane](/img/structure/B2363229.png)
![(S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2363230.png)

![N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2363235.png)
![N-(3,5-dimethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2363237.png)
![5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol](/img/structure/B2363239.png)
![4-methoxy-2,5-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2363240.png)
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfanylbutanamide](/img/structure/B2363242.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2363243.png)